molecular formula C12H16ClF2N B1435797 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2059931-95-0

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No. B1435797
M. Wt: 247.71 g/mol
InChI Key: VNZVEJFJPOABDU-UHFFFAOYSA-N
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Description

“2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2059931-95-0 . It has a molecular weight of 247.72 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is “2-(3,4-difluorobenzyl)-2-methylpyrrolidine hydrochloride” and its InChI Code is "1S/C12H15F2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H" .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 247.72 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Cheng Qing-fang (2005) developed a synthesis method for a related compound, 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, highlighting its high purity and suitability for scale-up production Cheng Qing-fang (2005).
    • P. Coe et al. (1975) explored the fluorination of 1-methylpyrrole, leading to various derivatives, including 3H,4H-hexafluoro-1-methylpyrrolidine, demonstrating the chemical diversity achievable through fluorination P. Coe et al. (1975).
  • Medicinal Chemistry Applications :

    • T. Rosen et al. (1988) described the asymmetric synthesis and properties of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, a potent antibacterial agent T. Rosen et al. (1988).
  • Development of Synthons for Medicinal Chemistry :

    • R. Singh and T. Umemoto (2011) worked on synthesizing N-protected 4-fluoropyrrolidine derivatives, valuable in medicinal chemistry, especially for dipeptidyl peptidase IV inhibitors R. Singh and T. Umemoto (2011).
  • New Synthesis Methods :

    • M. D’hooghe et al. (2009) developed a new method for the synthesis of 3-amino-2-methylpyrrolidines, demonstrating a novel protocol involving the reductive ring closure of gamma-acetoxy-alpha-chloroketimines M. D’hooghe et al. (2009).
  • Cyclization Reactions in Organic Synthesis :

    • B. Pugin and L. Venanzi (1981) explored palladium-promoted cyclization reactions of aminoalkenes to produce 2-methylpyrrolidines, demonstrating the utility of such reactions in synthetic chemistry B. Pugin and L. Venanzi (1981).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-[(3,4-difluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZVEJFJPOABDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Reactant of Route 2
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Reactant of Route 3
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Reactant of Route 4
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Reactant of Route 5
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Reactant of Route 6
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride

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